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Compound of Interest

Compound Name: (S)-BAY-293

Cat. No.: B10825797 Get Quote

An In-depth Technical Guide on (S)-BAY-293 and its Active Enantiomer

Introduction
(S)-BAY-293 serves as a negative control for its potent, cell-active R-enantiomer, BAY-293.[1]

BAY-293 is a selective inhibitor of the protein-protein interaction between Son of Sevenless 1

(SOS1) and KRas.[2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the

exchange of GDP for GTP on Ras, leading to the activation of the Ras signaling pathway.[3] By

disrupting the KRAS-SOS1 interaction, BAY-293 effectively blocks this activation and

subsequent downstream signaling through the RAS-RAF-MEK-ERK pathway.[4] This technical

guide provides a comprehensive overview of the chemical structure, properties, and biological

activity of (S)-BAY-293 and its active counterpart, BAY-293.

Chemical Structure and Properties
(S)-BAY-293 and its active (R)-enantiomer share the same chemical formula and molecular

weight, differing only in their stereochemistry. The IUPAC name for the active (R)-enantiomer is

(R)-6,7-dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophen-2-

yl]ethyl]quinazolin-4-amine.[4][5]

Table 1: Physicochemical Properties of BAY-293
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Property Value Reference

Chemical Formula C25H28N4O2S [6]

Molecular Weight 448.59 g/mol [4]

CAS Number 2244904-69-4 ((S)-enantiomer) [1]

2244904-70-7 ((R)-

enantiomer)
[4]

Purity ≥98% (HPLC) [4]

Solubility

Soluble in DMSO (≥57.3

mg/mL) and Ethanol (≥24

mg/mL). Insoluble in water.

[2][7]
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Biological Activity and Mechanism of Action
The active enantiomer, BAY-293, is a potent inhibitor of the KRas-SOS1 interaction with an

IC50 of 21 nM.[2][4][8] This inhibition prevents the activation of Ras, leading to the

downregulation of the downstream RAS-RAF-MEK-ERK signaling pathway.[4] Consequently,

BAY-293 demonstrates antiproliferative activity against various cancer cell lines, including

those with wild-type KRAS and KRAS G12C mutations.[8] In contrast, (S)-BAY-293 is utilized

as a negative control in experiments to ensure that the observed biological effects are due to

the specific inhibition of the KRas-SOS1 interaction by the active (R)-enantiomer.[1]

Signaling Pathway Inhibition
The following diagram illustrates the point of intervention of BAY-293 in the RAS signaling

cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.caymanchem.com/product/33606/bay-293
https://www.tocris.com/products/bay-293_6857
https://www.medchemexpress.com/s-bay-293.html
https://www.tocris.com/products/bay-293_6857
https://www.tocris.com/products/bay-293_6857
https://www.selleckchem.com/products/bay-293.html
https://www.apexbt.com/bay-293.html
https://www.apexbt.com/bay-293.html
https://www.tocris.com/products/bay-293_6857
https://www.caymanchem.com/product/33606/bay-293
https://www.selleckchem.com/products/bay-293.html
https://www.tocris.com/products/bay-293_6857
https://www.medchemexpress.com/BAY-293.html
https://www.tocris.com/products/bay-293_6857
https://www.medchemexpress.com/BAY-293.html
https://www.benchchem.com/product/b10825797?utm_src=pdf-body
https://www.medchemexpress.com/s-bay-293.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Receptor Tyrosine
Kinase (RTK)

SOS1

Growth Factor
Signal

KRas-GDP
(inactive)

promotes GDP-GTP
exchange

KRas-GTP
(active)

RAF

MEK

ERK

Cell Proliferation,
Survival, Differentiation

(R)-BAY-293

Inhibits Interaction
with KRas

Click to download full resolution via product page

Mechanism of Action of (R)-BAY-293
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Quantitative Biological Data
The inhibitory and antiproliferative activities of the active (R)-enantiomer, BAY-293, have been

quantified across various assays and cell lines.

Table 2: In Vitro Activity of (R)-BAY-293

Assay/Cell Line KRAS Status IC50 Value Reference

KRas-SOS1

Interaction
N/A 21 nM [2][4][8]

K-562 Wild-type 1.09 µM [6][8]

MOLM-13 Wild-type 0.995 µM [6][8]

NCI-H358 G12C Mutant 3.48 µM [6][8]

Calu-1 G12C Mutant 3.19 µM [6][8]

BxPC3 (Pancreatic) Wild-type 2.07 µM [9]

MIA PaCa-2

(Pancreatic)
G12C Mutant 2.90 µM [9]

AsPC-1 (Pancreatic) G12D Mutant 3.16 µM [9]

Experimental Protocols
The characterization of (S)-BAY-293 and its active enantiomer involves a variety of standard

and specialized experimental procedures.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
The purity of both (S)-BAY-293 and BAY-293 is typically assessed using reverse-phase HPLC.

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent, such

as DMSO. This is then diluted to an appropriate concentration with the mobile phase.
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Chromatographic Conditions: A C18 column is commonly used with a gradient elution

system, for example, a mixture of water and acetonitrile with a modifying agent like

trifluoroacetic acid.

Detection: The eluting compound is detected by a UV detector at a wavelength where the

compound has maximum absorbance (e.g., 216, 250, 328, 342 nm).[6]

Data Analysis: The purity is calculated based on the area of the main peak relative to the

total area of all peaks in the chromatogram.

KRas-SOS1 Interaction Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
This assay is used to quantify the inhibitory effect of compounds on the protein-protein

interaction.

Reagents: Recombinant, tagged KRas and SOS1 proteins are used. An antibody-donor

conjugate and an antibody-acceptor conjugate that bind to the respective tags on the

proteins are also required.

Procedure:

The compound of interest (e.g., BAY-293) is incubated with the KRas and SOS1 proteins.

The detection antibodies are then added.

If KRas and SOS1 interact, the donor and acceptor fluorophores are brought into close

proximity, resulting in a FRET signal upon excitation.

Data Analysis: The HTRF signal is measured. A decrease in the signal in the presence of the

inhibitor indicates disruption of the KRas-SOS1 interaction. The IC50 value is determined by

fitting the dose-response curve.

Cell Proliferation Assay (MTT Assay)
The antiproliferative effects of BAY-293 are evaluated using assays like the MTT assay.

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Compound Treatment: The cells are treated with serial dilutions of BAY-293 (and (S)-BAY-
293 as a negative control) for a specified period (e.g., 72 hours).[8]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to

each well and incubated to allow for its conversion to formazan by metabolically active cells.

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

Data Analysis: The absorbance is read on a plate reader. The percentage of cell viability is

calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a targeted

inhibitor like BAY-293.
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Research has shown that BAY-293 exhibits synergistic antiproliferative effects when combined

with KRAS G12C inhibitors like ARS-853.[4] This suggests that a dual-targeting approach,

inhibiting both the active and inactive states of KRAS, could be a promising therapeutic

strategy.[7] Furthermore, studies have explored the synergistic effects of BAY-293 with a wide

range of other agents, including modulators of glucose metabolism, cell cycle inhibitors, and

various chemotherapeutics, particularly in non-small cell lung cancer and pancreatic cancer

models.[9][10] (S)-BAY-293 remains a crucial tool in these studies to confirm the on-target

effects of its active enantiomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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